(2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride
Description
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and an amine group, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15-16H,2-3,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBDAIZLPSHOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-61-8 | |
| Record name | 3-Piperidinamine, N-[(2,6-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in the development of new pharmaceuticals. Its structure suggests potential interactions with neurotransmitter receptors, which are critical in treating various psychiatric disorders. Preliminary studies indicate that it may act as an antagonist or modulator of dopamine and serotonin receptors, making it a candidate for further exploration in drug development aimed at conditions such as depression and anxiety .
Research has demonstrated that (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against pathogens like Leishmania donovani, indicating potential applications in treating parasitic infections.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes involved in metabolic pathways, suggesting therapeutic possibilities.
Chemical Synthesis
As a versatile building block in organic synthesis, (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride can be utilized to create more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows for the modification of its structure to enhance biological activity or tailor it for specific applications.
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride to dopamine and serotonin receptors. Results indicated that the compound could effectively modulate receptor activity, suggesting its potential use in developing treatments for mood disorders.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Leishmania donovani. This finding supports its potential role in developing new treatments for parasitic infections.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
- 2,6-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl alcohol
Uniqueness
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,6-dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a synthetic compound characterized by a piperidine ring substituted with a dichlorobenzyl group. Its unique structure suggests potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClN·HCl
- Molecular Weight : Approximately 294.05 g/mol
The presence of chlorine atoms at the 2 and 6 positions of the benzyl ring enhances its chemical reactivity and biological activity.
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride interacts with specific molecular targets, including receptors and enzymes. Preliminary studies indicate that it may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation. The compound's ability to modulate HDAC activity suggests potential applications in cancer therapy and neuroprotection.
Biological Activities
Research findings indicate several biological activities associated with (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride:
- Anticancer Activity :
-
Neuroprotective Properties :
- There is ongoing research into its potential as an antidepressant and neuroprotective agent. The compound's structure allows for interactions that may protect neuronal cells from damage.
- Antimicrobial Effects :
Comparative Analysis with Similar Compounds
A comparative analysis highlights how (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride stands out among related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2,5-Dichloro-benzyl)-piperazine hydrochloride | Piperazine instead of piperidine | Limited anticancer activity |
| 2,5-Dichlorobenzyl alcohol | Lacks piperidine ring | No significant biological activity |
| (2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride | Methyl substitution | Potentially similar but less active |
The unique dichlorobenzyl substitution pattern at the 2 and 6 positions likely influences its pharmacological profile and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride:
- In vitro Studies :
- In vivo Studies :
Q & A
Basic: What synthetic routes are recommended for (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride?
Methodological Answer:
A common approach involves coupling a 2,6-dichlorobenzyl group to a piperidine-3-amine scaffold. For example:
- Step 1: React 2,6-dichlorobenzyl chloride with a protected piperidin-3-amine under basic conditions (e.g., diisopropylethylamine in dichloromethane at –20°C) .
- Step 2: Deprotect the amine using hydrochloric acid to yield the hydrochloride salt.
- Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., methanol as a solvent) .
Basic: How is the purity of the compound validated in academic research?
Methodological Answer:
- HPLC Analysis: Use a C18 column with a buffer system (e.g., 15.4 g ammonium acetate in 1 L water, pH adjusted to 6.5 with acetic acid) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis: Verify stoichiometry of C, H, N, and Cl.
- Contaminant Screening: Test for residual solvents (e.g., DCM, methanol) using GC-MS .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation: Use a fume hood to avoid inhalation of hydrochloride vapors.
- Storage: Store in airtight containers at –20°C, protected from light and moisture .
- Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Temperature Control: Perform coupling reactions at –20°C to minimize side products (e.g., over-alkylation) .
- Catalyst Screening: Test palladium or copper catalysts for Buchwald-Hartwig amination if traditional methods fail.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Scale-Up Adjustments: Incrementally increase reagent equivalents (e.g., 1.1 mmol chloroformate per 1.0 mmol amine) to compensate for steric hindrance .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Dynamic Effects: Account for conformational flexibility in piperidine rings, which may cause splitting in [1]H NMR. Use variable-temperature NMR to identify rotamers .
- Computational Validation: Compare experimental [13]C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments.
- Isotopic Labeling: Synthesize deuterated analogs to isolate specific signal contributions .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 4–8) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify by-products (e.g., hydrolyzed benzyl groups) .
- Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track photodegradation using LC-MS.
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified benzyl (e.g., 3,5-dichloro vs. 2,6-dichloro) or piperidine groups (e.g., 4- vs. 3-amine) .
- Biological Assays: Test binding affinity to target receptors (e.g., serotonin or dopamine transporters) using radioligand displacement assays.
- Computational Docking: Use AutoDock Vina to predict binding poses and guide rational design .
Advanced: How to address low solubility in aqueous media for in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS or cell culture media .
- Salt Formation: Explore alternative counterions (e.g., mesylate, citrate) to improve solubility.
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles or liposomes for sustained release .
Advanced: What analytical methods identify and quantify synthesis by-products?
Methodological Answer:
- LC-MS/MS: Detect trace impurities (e.g., unreacted benzyl chloride) with a limit of quantification (LOQ) ≤0.1% .
- NMR Spectroscopy: Use [19]F NMR (if fluorinated by-products exist) or 2D COSY to resolve overlapping signals .
- X-ray Crystallography: Confirm stereochemistry of chiral centers in crystalline by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
